molecular formula C9H5BrCl2N2O B13021909 5-Bromo-2,4-dichloro-8-methoxyquinazoline

5-Bromo-2,4-dichloro-8-methoxyquinazoline

Cat. No.: B13021909
M. Wt: 307.96 g/mol
InChI Key: HZPVMRVGPRHXTN-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
5-Bromo-2,4-dichloro-8-methoxyquinazoline is a heterocyclic aromatic compound featuring a quinazoline core substituted with bromine at position 5, chlorine at positions 2 and 4, and a methoxy group at position 7. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing small-molecule inhibitors targeting autophagy-related pathways . Its synthesis typically begins with 5-Bromo-2,4-dichloro-benzoic acid, which undergoes esterification, Buchwald coupling, and peptide coupling to yield bioactive derivatives like compounds 10 and 11 (72–76% yields) .

The bromine and chlorine substituents enhance electrophilicity, making it reactive in cross-coupling reactions, while the methoxy group may influence solubility and target binding.

Properties

Molecular Formula

C9H5BrCl2N2O

Molecular Weight

307.96 g/mol

IUPAC Name

5-bromo-2,4-dichloro-8-methoxyquinazoline

InChI

InChI=1S/C9H5BrCl2N2O/c1-15-5-3-2-4(10)6-7(5)13-9(12)14-8(6)11/h2-3H,1H3

InChI Key

HZPVMRVGPRHXTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C(=NC(=N2)Cl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-2,4-dichloro-8-methoxyquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination and chlorination of a quinazoline derivative, followed by methoxylation. The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5-Bromo-2,4-dichloro-8-methoxyquinazoline can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2,4-dichloro-8-methoxyquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dichloro-8-methoxyquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Derivatives

6-Bromo-2-chloro-8-methoxyquinazoline
  • Structure : Bromine at position 6, chlorine at 2, and methoxy at 8.
  • Molecular Weight : 273.51 g/mol .
  • Key Differences: The positional isomerism (bromine at 6 vs. This may affect its utility in synthesizing kinase inhibitors.
7-Bromoquinazoline-2,4(1H,3H)-dione
  • Structure : Bromine at position 7, with ketone groups at 2 and 3.
  • Similarity Score : 0.83 (structural similarity) .
  • However, the absence of chlorine substituents reduces electrophilicity, limiting its use in cross-coupling reactions.

Benzoxazole and Indazole Derivatives

5-Bromo-2-methyl-1,3-benzoxazole
  • Structure : Benzoxazole core with bromine at 5 and methyl at 2.
  • Similarity Score : 0.78 .
  • Key Differences : The benzoxazole core lacks the nitrogen-rich quinazoline structure, reducing its versatility in medicinal chemistry. However, the methyl group improves metabolic stability, making it suitable for drug candidates targeting CNS disorders.
5-Bromo-2,6-dimethyl-2H-indazole
  • Structure : Indazole core with bromine at 5 and methyl groups at 2 and 4.
  • Purity : 95% .
  • However, the absence of chlorine substituents limits electrophilic reactivity.

Nucleoside Analogs

5-Bromo-2'-deoxyuridine (BrdU)
  • Structure : Deoxyuridine derivative with bromine at position 5.
  • Applications : Widely used in cell proliferation assays (e.g., BrdU incorporation) due to its DNA-labeling properties .
  • Key Differences : Unlike the target quinazoline, BrdU integrates into DNA, making it unsuitable for synthetic intermediates but critical for studying cell cycle dynamics.

Data Tables

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Substituents Molecular Weight (g/mol) Key Applications
5-Bromo-2,4-dichloro-8-methoxyquinazoline Br (5), Cl (2,4), OMe (8) 312.45* Synthetic intermediate
6-Bromo-2-chloro-8-methoxyquinazoline Br (6), Cl (2), OMe (8) 273.51 Under investigation
7-Bromoquinazoline-2,4(1H,3H)-dione Br (7), C=O (2,4) 257.08* Kinase inhibition

*Calculated based on molecular formula.

Table 2: Similarity Scores and Commercial Availability

Compound Similarity Score Purity Price (5 gm)
This compound N/A 97% $807.11
5-Bromo-2-methyl-1,3-benzoxazole 0.78 97% $46.17
5-Bromo-2,4-dihydroxybenzoic Acid N/A 95% $28.52

Biological Activity

Anticancer Activity

5-Bromo-2,4-dichloro-8-methoxyquinazoline has shown promising results in cancer research, particularly due to its ability to inhibit specific enzymes involved in cell signaling pathways. The compound's anticancer properties are primarily attributed to its interaction with kinases, which play crucial roles in cellular processes related to cancer progression.

Kinase Inhibition

Studies have demonstrated that this compound exhibits significant inhibitory effects on various kinases. While specific data for this compound is limited, research on similar quinazoline derivatives provides insight into its potential mechanism of action.

A study on related compounds revealed the following inhibitory concentrations:

KinaseIC50 (nM)
CLK110-20
CLK210-20
CLK410-20
DYRK1A>100,000

This data suggests that this compound may exhibit similar selectivity in kinase inhibition, potentially targeting CLK family kinases while sparing DYRK1A .

Case Study: Cytotoxicity Against Cancer Cell Lines

While specific studies on this compound are not available in the provided search results, research on structurally similar quinazoline derivatives offers valuable insights. A study on tetrazolo[1,5-a]quinoxaline derivatives, which share structural similarities with our compound of interest, demonstrated significant cytotoxic activity against various cancer cell lines .

The results showed:

Cancer Cell LineIC50 (μg/mL)
MCF-70.01-0.06
NCI-H4600.01-0.06
SF-2680.01-0.06

These findings suggest that this compound may exhibit similar potent anticancer activity, warranting further investigation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. This dual activity makes it an attractive candidate for further research in drug development.

Antibacterial Properties

Studies indicate that quinazoline derivatives, including this compound, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria . While specific data for our compound is not available, research on similar structures suggests broad-spectrum antibacterial effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its unique structural features. The presence of bromine and chlorine atoms, along with the methoxy group, contributes to its reactivity and potential biological effects.

Key structural features:

  • Bicyclic quinazoline core
  • Bromine at position 5
  • Dichloro substitution at positions 2 and 4
  • Methoxy group at position 8

These structural elements likely play crucial roles in the compound's interaction with biological targets, such as kinases and bacterial cell components.

Future Research Directions

Given the promising biological activity of this compound, several avenues for future research emerge:

  • Detailed kinase profiling: Comprehensive studies to determine the compound's exact inhibitory profile against a wide range of kinases.
  • In vivo studies: Evaluation of the compound's efficacy and safety in animal models for both cancer and bacterial infections.
  • Combination therapies: Investigation of potential synergistic effects when combined with established anticancer or antimicrobial drugs.
  • Structural modifications: Exploration of chemical modifications to enhance potency, selectivity, or pharmacokinetic properties.

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